molecular formula C16H13BrOS B13005294 2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde

2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde

Katalognummer: B13005294
Molekulargewicht: 333.2 g/mol
InChI-Schlüssel: MMBWRJKDDRKRPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde is an organic compound with a complex structure that includes a bromophenyl group and a thiobenzaldehyde moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of phenylpropanoic acid, followed by the introduction of the thiobenzaldehyde group through a condensation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and condensation reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions, while the thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate biological pathways and lead to various effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Bromophenyl)triphenylene: This compound shares the bromophenyl group but has a different core structure.

    Methyl 3-bromophenylacetate: Another compound with a bromophenyl group, used in different applications.

Uniqueness

2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde is unique due to its combination of a bromophenyl group and a thiobenzaldehyde moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C16H13BrOS

Molekulargewicht

333.2 g/mol

IUPAC-Name

2-[3-(3-bromophenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C16H13BrOS/c17-14-6-3-4-12(10-14)8-9-16(18)15-7-2-1-5-13(15)11-19/h1-7,10-11H,8-9H2

InChI-Schlüssel

MMBWRJKDDRKRPR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.